molecular formula C13H18INO B5787097 3-iodo-N,N-di(propan-2-yl)benzamide

3-iodo-N,N-di(propan-2-yl)benzamide

Cat. No.: B5787097
M. Wt: 331.19 g/mol
InChI Key: YADKXQWHMDMFER-UHFFFAOYSA-N
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Description

3-iodo-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H18INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-di(propan-2-yl)benzamide typically involves the iodination of N,N-di(propan-2-yl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N,N-di(propan-2-yl)benzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenyl-N,N-di(propan-2-yl)benzamide.

Scientific Research Applications

3-iodo-N,N-di(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and isopropyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-di(propan-2-yl)benzamide
  • 3-bromo-N,N-di(propan-2-yl)benzamide
  • 3-fluoro-N,N-di(propan-2-yl)benzamide

Uniqueness

Compared to its halogenated analogs, 3-iodo-N,N-di(propan-2-yl)benzamide has unique properties due to the larger atomic size and higher reactivity of the iodine atom. This can result in different chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-iodo-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADKXQWHMDMFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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